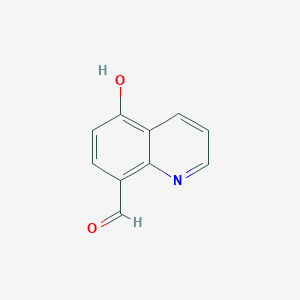

5-Hydroxyquinoline-8-carbaldehyde

Description

Significance and Context within Quinoline (B57606) Chemistry Research

Quinoline and its derivatives, a class of nitrogen-containing heterocyclic compounds, are well-known for their broad spectrum of biological activities and diverse applications. nih.gov Within this family, 8-hydroxyquinoline (B1678124) and its analogues are particularly notable for their ability to chelate metal ions. scispace.com The introduction of a carbaldehyde group at the 5-position of the 5-hydroxyquinoline (B119867) scaffold, creating 5-Hydroxyquinoline-8-carbaldehyde, further enhances its functionality. This aldehyde group serves as a reactive site for the synthesis of a wide array of derivatives, including Schiff bases, which are pivotal in the development of novel therapeutic agents and chemical sensors. The ability of these compounds to interact with metal ions is central to their biological activity, often disrupting essential metal-dependent processes in pathogens and cancer cells.

Historical Perspectives on 8-Hydroxyquinoline and its Formylated Analogues

The parent compound, 8-hydroxyquinoline, was first synthesized in 1880. wikipedia.org Its ability to form insoluble chelates with metal ions was discovered in the 1920s, paving the way for its use in analytical chemistry for the quantitative determination of metals. wikipedia.org The formylation of 8-hydroxyquinoline, a key step in producing derivatives like this compound, has been achieved through various classical methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. mdpi.com These reactions introduce an aldehyde group onto the quinoline ring, typically at the 5 or 7 position. mdpi.com For instance, the Reimer-Tiemann reaction, using chloroform (B151607) and a strong base, can yield a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde. mdpi.com The precise control of reaction conditions is crucial for achieving regioselectivity in the formylation process.

Current Research Frontiers and Emerging Applications of this compound

Contemporary research on this compound is vibrant and multifaceted, exploring its potential in several cutting-edge areas.

Medicinal Chemistry: Derivatives of this compound are being actively investigated for their therapeutic potential. Schiff base derivatives, in particular, have shown promise as antimicrobial, antifungal, and anticancer agents. nih.gov The mechanism of action is often attributed to their ability to chelate metal ions that are vital for the survival and proliferation of pathogenic organisms and cancer cells. For example, some 8-hydroxyquinoline derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's by targeting metal ion interactions with amyloid plaques. scispace.comrroij.com

Chemical Sensors: The inherent fluorescence of the 8-hydroxyquinoline scaffold and its modulation upon metal ion chelation make it an excellent platform for developing fluorescent chemosensors. scispace.com this compound and its derivatives are being designed to selectively detect specific metal ions. For instance, a hydrazone derivative of 8-hydroxyquinoline-5-carbaldehyde was synthesized and demonstrated high sensitivity and selectivity for magnesium ions (Mg²⁺), exhibiting a significant increase in fluorescence intensity upon binding. researchgate.net Such sensors are valuable tools for environmental monitoring and biological imaging.

Materials Science: In the realm of materials science, 8-hydroxyquinoline derivatives have been instrumental in the development of organic light-emitting diodes (OLEDs). The aluminum complex of 8-hydroxyquinoline, Alq3, is a classic example of an emitter and electron-transporting material in OLEDs. scispace.com The functionalization of the 8-hydroxyquinoline core, as seen in this compound, allows for the fine-tuning of the electronic and luminescent properties of these materials, leading to the creation of more efficient and color-tunable OLEDs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | nih.gov |

| Molecular Weight | 173.17 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | 8-hydroxyquinoline-5-carbaldehyde | nih.gov |

| CAS Number | 2598-30-3 | nih.gov |

Table 2: Research Applications of this compound Derivatives

| Application Area | Specific Use | Research Finding | Source |

| Medicinal Chemistry | Anticancer Agents | 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity against various human cancer cell lines. | nih.gov |

| Medicinal Chemistry | Antileishmanial Agents | Bis-quinoline derivatives synthesized from 8-hydroxyquinoline showed antileishmanial activity. | nih.gov |

| Chemical Sensors | Fluorescent Chemosensor for Mg²⁺ | A hydrazone derivative exhibited a 65-fold fluorescence enhancement upon binding to Mg²⁺ with a low detection limit. | researchgate.net |

| Chemical Sensors | Selective Al³⁺ Sensor | A Schiff-base derivative of 8-hydroxyquinoline-5-carbaldehyde was developed as a highly selective and sensitive sensor for Al³⁺. | rroij.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tris(8-hydroxyquinoline) aluminum (III) [AlQ3] is a key emitter and electron-transporting material in OLEDs. | scispace.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-hydroxyquinoline-8-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-6,13H |

InChI Key |

GPFAHISMTHUNHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Hydroxyquinoline 8 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group of 5-Hydroxyquinoline-8-carbaldehyde is the primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the conversion of the formyl group into other important functional groups, such as carboxylic acids, alcohols, and imines, thereby enabling the synthesis of a wide array of novel derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 8-Hydroxy-5-quinolinecarboxylic acid. nih.gov This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. libretexts.org

Strong oxidizing agents are typically employed to ensure the complete conversion of the aldehyde to the carboxylic acid. youtube.com Commonly used reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid. libretexts.org During the oxidation with potassium dichromate(VI), the orange color of the dichromate(VI) ion changes to green as it is reduced to the chromium(III) ion. libretexts.org The general equation for the oxidation of an aldehyde to a carboxylic acid using dichromate(VI) is:

3RCHO + Cr₂O₇²⁻ + 8H⁺ → 3RCOOH + 2Cr³⁺ + 4H₂O libretexts.org

For the specific oxidation of this compound, careful control of reaction conditions is necessary to avoid over-oxidation or side reactions on the sensitive quinoline (B57606) ring.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

Reduction Reactions to Alcohol Derivatives

The aldehyde group of this compound can be reduced to a primary alcohol, (5-hydroxyquinolin-8-yl)methanol. This conversion is typically accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH). youtube.com Aldehydes are generally reduced to primary alcohols through this process. youtube.com

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by a workup step, typically with acid, to protonate the resulting alkoxide and form the alcohol. youtube.com

Electrochemical studies have also been conducted on 8-hydroxy-quinoline-5-carbaldehyde, providing insights into its reduction potential. A strong correlation has been found between the chemical structure and the observed reduction and oxidation potentials. mdpi.com

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product |

|---|

Condensation Reactions

Condensation reactions involving the aldehyde moiety of this compound are a cornerstone for generating a vast number of derivatives. These reactions involve the nucleophilic addition to the carbonyl group followed by the elimination of a water molecule.

Imines are formed through the reaction of this compound with primary amines. mdpi.com This nucleophilic addition-elimination reaction is typically reversible and can be driven to completion by removing the water formed during the reaction, for instance, by using a dehydrating agent like magnesium sulfate (B86663) (MgSO₄). mdpi.com The reaction proceeds via the formation of a tetrahedral intermediate which then eliminates water to form the C=N double bond of the imine. youtube.com

Acetals are formed when aldehydes react with two equivalents of an alcohol under acidic conditions. youtube.com The reaction first forms a hemiacetal intermediate, which then reacts with a second alcohol molecule to form the stable acetal. While specific examples for this compound are not detailed, this is a general and expected reaction for aldehydes. The process is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com

Schiff bases, a subclass of imines, are readily synthesized from this compound by condensation with various primary amines. mdpi.com These reactions are fundamental in coordination chemistry and materials science. For example, Schiff base derivatives of 8-hydroxy-quinoline-5-carbaldehyde have been prepared by reacting it with 2,6-diisopropylbenzenamine. mdpi.com The equilibrium of this reversible reaction is shifted towards the product by removing the water that is formed. mdpi.com

Similarly, various amines containing morpholine (B109124) or piperidine (B6355638) moieties have been condensed with quinoline carbaldehydes to create novel Schiff bases. acs.org The synthesis of a Schiff base from 5-chloro-8-hydroxyquinoline (B194070) carbaldehyde and salicylaldehyde (B1680747) hydrazone has also been reported, demonstrating the versatility of this reaction on related quinoline scaffolds. epstem.netepstem.net

Table 3: Representative Schiff Base Synthesis

| Aldehyde Reactant | Amine Reactant | Product Type |

|---|---|---|

| This compound | 2,6-diisopropylbenzenamine | Schiff Base mdpi.com |

| 2-carbaldehyde-8-hydroxyquinoline | Amines with morpholine/piperidine | Schiff Base acs.org |

Hydrazones are a class of organic compounds formed by the reaction of an aldehyde or ketone with hydrazine (B178648) or its derivatives. wikipedia.orgnumberanalytics.com The aldehyde group of this compound reacts with substituted hydrazines to form stable hydrazone derivatives. This reaction follows a nucleophilic addition-elimination mechanism, similar to imine formation. numberanalytics.com

A notable example is the synthesis of 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone. researchgate.net This specific hydrazone has been found to act as a selective fluorescent chemosensor for magnesium ions (Mg²⁺). researchgate.net The synthesis involves the condensation of this compound with benzotriazol-1-yl-acetic acid hydrazide. The formation of such derivatives highlights the utility of this reaction in creating functional molecules. researchgate.netmdpi.com

Table 4: Hydrazone Synthesis from this compound

| Reactant | Hydrazine Derivative | Product | Application |

|---|

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 8-position of the quinoline ring is a key site for chemical modification, readily undergoing reactions typical of phenolic compounds.

Etherification and Esterification

Etherification and esterification reactions of the hydroxyl group are common strategies to modify the properties of this compound. For instance, the hydroxyl group can be converted into an acetyl group to protect it during subsequent reactions. nih.gov This protection is often a necessary step before carrying out other transformations on the molecule, such as condensation reactions involving the aldehyde group. nih.gov

One example involves the reaction of 8-hydroxyquinoline (B1678124) with ethyl 2-chloroacetate in the presence of a base in refluxing acetone (B3395972) to form an ester. nih.gov This is followed by treatment with hydrazine hydrate (B1144303) to yield the corresponding hydrazide, which can then be further modified. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at specific positions.

Halogenation

Halogenation is a key electrophilic aromatic substitution reaction for functionalizing the quinoline ring. The hydroxyl group at C-8 directs electrophiles to the C-5 and C-7 positions. nih.gov Transition-metal-free protocols have been developed for the selective halogenation of 8-hydroxyquinolines. researchgate.net For example, a metal-free method using trihaloisocyanuric acid as a halogen source allows for the C5-H halogenation of 8-substituted quinolines at room temperature. rsc.org This method is highly regioselective and tolerates a wide range of functional groups. rsc.org Halogenated 8-hydroxyquinolines, such as those with chloro, bromo, or iodo groups, are important intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki Coupling) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for creating carbon-carbon bonds on the quinoline scaffold. These reactions typically involve the coupling of a halogenated quinoline derivative with a boronic acid. For instance, 5-aryl-8-hydroxyquinoline derivatives can be synthesized from 5-bromo-8-hydroxyquinoline via a Suzuki coupling reaction. scispace.com Prior to the coupling reaction, the hydroxyl group is often protected, for example, as a benzyl (B1604629) ether, which can be easily removed after the reaction. scispace.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. This compound and its parent compound, 8-hydroxyquinoline, are valuable components in MCRs. The Mannich and Betti reactions are prominent examples. nih.gov

In the Betti reaction, 8-hydroxyquinoline derivatives react with aldehydes and primary amines to generate a variety of aminomethylated products. nih.gov This reaction is notable for creating a new chiral center at the newly formed C-7 aminomethyl group. nih.gov For example, a library of Betti products was synthesized by reacting 8-hydroxyquinoline derivatives with various aromatic aldehydes and primary amines in the presence of formic acid. nih.gov

Stereochemical Considerations in Derivatization

The derivatization of this compound can lead to the formation of chiral molecules, making stereochemical control an important aspect of its chemistry. As mentioned previously, the Betti reaction, a type of aminomethylation at the C-7 position, results in the formation of a new chiral center. nih.gov The stereochemical outcome of such reactions can be influenced by the nature of the reactants and the reaction conditions. The ability to generate stereochemically defined derivatives is crucial for applications where specific stereoisomers exhibit desired biological activities.

Coordination Chemistry of 5 Hydroxyquinoline 8 Carbaldehyde and Its Derivatives

Ligand Properties and Chelating Abilities

5-Hydroxyquinoline-8-carbaldehyde and its derivatives are notable for their capacity to form stable complexes with a variety of metal ions. This ability stems from the presence of key functional groups that can act as coordination sites.

N,O-Bidentate Coordination Modes

The primary coordination mode of this compound involves the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring with a metal ion. researchgate.netrroij.com The deprotonation of the phenolic hydroxyl group facilitates the formation of a strong metal-oxygen bond, while the nitrogen atom provides an additional coordination site. This N,O-bidentate chelation is a common feature in the complexes formed with various metal ions. researchgate.netrroij.com

Schiff bases derived from this compound, through condensation with various amines, also exhibit N,O-bidentate coordination. In these derivatives, the imine nitrogen and the hydroxyl oxygen are the primary donor atoms. This has been observed in complexes with transition metals like Cu(II) and Zn(II). acs.org

Influence of Substituents on Ligand Field Strength

The electronic properties of the substituents on the this compound framework significantly influence the ligand field strength and, consequently, the properties of the resulting metal complexes. Electron-donating groups, such as amino groups, at the 5-position can increase the electron density on the quinoline ring system. rsc.org This enhancement of the ligand's electron-donating ability can lead to stronger metal-ligand bonds.

Conversely, electron-withdrawing groups, such as a nitro group at the 5-position, decrease the electron density and can weaken the ligand field. mdpi.comnih.gov For instance, the introduction of a chloro-substituent at the 5-position has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen, indicating a reduced electron-donating capacity. nih.gov These modifications in ligand field strength can impact the spectroscopic, electrochemical, and even biological properties of the metal complexes. rroij.comrsc.org

Synthesis and Characterization of Metal Complexes

A wide range of metal complexes of this compound and its derivatives have been synthesized and characterized using various spectroscopic and analytical techniques, including FTIR, NMR, UV-Vis, mass spectrometry, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Cu(II), Fe(II/III), Zn(II), Ni(II/III), Pt(II), Bi(III))

Complexes of this compound and its derivatives with transition metals are numerous. For example, Cu(II), Ni(II), and Co(II) complexes have been synthesized and characterized. researchgate.netsphinxsai.com The formation of chelates with Fe(III), Co(II), and Al(III) has also been reported to occur rapidly at room temperature. researchgate.net

Schiff base derivatives have been used to synthesize new Cu(II) and Zn(II) coordination compounds. acs.org The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). sphinxsai.com The coordination environment around the metal center can vary, with some Cu(II) complexes adopting a four-coordinated square planar geometry. acs.org The complexation with essential metal ions like Cu(II), Fe(II/III), and Zn(II) is a key area of study, with mono, bis, and even tris complexes being formed. mdpi.com

| Metal Ion | Ligand | Coordination Mode | Characterization Techniques | Reference |

|---|---|---|---|---|

| Cu(II), Co(II), Ni(II) | (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde | Not Specified | FTIR, UV-Vis | researchgate.net |

| Cu(II), Zn(II) | Schiff bases of 2-carbaldehyde-8-hydroxyquinoline | N,O-bidentate | FTIR, UV-Vis, NMR, EPR, Mass Spectrometry, X-ray Diffraction | acs.org |

| Fe(II), Fe(III), Cu(II), Zn(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | Versatile | UV-Vis, CD, EPR, 1H NMR | mdpi.com |

| Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-methoxyphenyl)-3(H)-quinazolin-4-one | Not Specified (1:2 M:L ratio) | Elemental Analysis, Reflectance Spectra, IR, NMR, Magnetic Properties | sphinxsai.com |

Main Group Metal Complexes (e.g., Al(III), Mg(II), Be(II))

Complexes with main group metals, particularly Al(III), have garnered significant attention. Tris-(8-hydroxyquinoline)aluminum (Alq3) and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs). rroij.comrsc.org The synthesis of tris-(5-amino-8-hydroxyquinoline)aluminum complexes has been reported, where the amino substituent influences the electronic properties of the complex. rsc.org 8-hydroxyquinoline (B1678124) derivatives have also been shown to chelate with Mg(II) and Be(II). rroij.com

| Metal Ion | Ligand | Application | Key Finding | Reference |

|---|---|---|---|---|

| Al(III) | Tris-(5-amino-8-hydroxyquinoline) | Anode buffer layers in organic solar cells | 5-amino substitution elevates HOMO levels. | rsc.org |

| Al(III), Mg(II), Be(II) | 8-hydroxyquinoline derivatives | OLEDs | Chelation with these metals is established. | rroij.com |

Lanthanide and Actinide Complexes

While the coordination chemistry of this compound with d-block and main group metals is well-documented, information specifically on its complexes with lanthanides and actinides is less prevalent in the readily available literature. However, the broader field of lanthanide and actinide chemistry involves the synthesis of complexes with a variety of organic ligands, often for applications in materials science and energy. researchgate.net Given the strong chelating ability of the 8-hydroxyquinoline scaffold, the formation of complexes with lanthanide and actinide ions is plausible and represents an area for potential future research.

Stoichiometry and Stability of Metal-5-Hydroxyquinoline-8-carbaldehyde Complexes

The stoichiometry of complexes formed between 8-hydroxyquinoline derivatives and metal ions is predominantly influenced by the charge of the metal ion and the bidentate nature of the ligand. Acting as a monoprotic, bidentate chelating agent, 8-hydroxyquinoline and its derivatives typically form complexes with a 1:2 metal-to-ligand ratio (ML₂) with divalent metal ions and 1:3 (ML₃) with trivalent ions. scirp.org For instance, metals like Co(II) and Ni(II) have been shown to react with 8-hydroxyquinoline to form ML₂ complexes. scirp.org

The stability of these metal complexes is quantified by their formation constants (or stability constants). The stability of metal chelates with 5-substituted-8-hydroxyquinolines is dependent on the basicity of the ligand's donor sites—the phenolic oxygen and the quinoline nitrogen. mcmaster.ca The order of stability for complexes with a related ligand, 5-(p-aminophenylazo)-8-hydroxyquinoline, was found to follow the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. nih.gov This trend is common for high-spin first-row transition metal complexes.

Table 1: Stability Constants of Metal Complexes with a Related Ligand, 5-(p-aminophenylazo)-8-hydroxyquinoline This table presents data for a derivative to illustrate the typical stability trends. The values are for a different ligand but serve as a relevant example.

| Metal Ion | log K₁ | log K₂ | Source |

| Mn²⁺ | 7.85 | 6.98 | nih.gov |

| Co²⁺ | 8.65 | 7.95 | nih.gov |

| Ni²⁺ | 8.95 | 8.16 | nih.gov |

| Cu²⁺ | 10.95 | 9.87 | nih.gov |

| Data determined potentiometrically in 30% (v/v) DMF-water mixture at 298 K. |

Structural Aspects of Metal-5-Hydroxyquinoline-8-carbaldehyde Complexes

Although specific crystal structures for metal complexes of this compound were not found in the surveyed literature, the coordination geometries can be predicted based on analogous structures. The parent 8-hydroxyquinoline typically forms five-membered chelate rings with metal ions via its nitrogen and deprotonated oxygen atoms. nih.gov

For divalent metal ions, different geometries are observed. For example, Cu(II) complexes with 8-hydroxyquinoline derivatives often exhibit a square planar geometry. scirp.org In contrast, Co(II) and Ni(II) complexes are more likely to adopt an octahedral geometry, with two ligand molecules and two solvent molecules (e.g., water) occupying the coordination sphere. scirp.org For trivalent metals like Cr(III), facial (fac) or meridional (mer) octahedral isomers of ML₃ complexes can form. rroij.com In the case of a Tin(IV) complex with 5-nitro-8-hydroxyquinoline, a distorted octahedral geometry was observed, with the two quinoline ligands in a cis-arrangement. researchgate.net

Table 2: Common Coordination Geometries in Related 8-Hydroxyquinolinate Complexes

| Metal Ion | Typical Geometry | Example Ligand System | Source |

| Cu(II) | Square Planar | 8-Hydroxyquinoline | scirp.org |

| Ni(II) | Octahedral | 8-Hydroxyquinoline | scirp.org |

| Co(II) | Octahedral | 8-Hydroxyquinoline | scirp.org |

| Zn(II) | Octahedral | 5-Nitro-8-hydroxyquinoline | researchgate.net |

| Cr(III) | Octahedral | 2-Substituted-8-hydroxyquinoline | rroij.com |

| Sn(IV) | Distorted Octahedral | 5-Nitro-8-hydroxyquinoline | researchgate.net |

In the solid state, the crystal packing of 8-hydroxyquinolinate complexes is often stabilized by various noncovalent intermolecular interactions. In complexes that include solvent molecules like water or methanol (B129727) within their crystal lattice, hydrogen bonds are a prominent feature. researchgate.net For example, in the structures of [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH (where M = Zn, Cd, Mn and the ligand is 5-nitro-8-hydroxyquinoline), hydrogen bonds extend the mononuclear units into 2D layers. researchgate.net

Solution-Phase Equilibria and Speciation Studies of Metal Complexes

The behavior of metal complexes in solution is critical for understanding their reactivity and bioavailability. Potentiometric and spectrophotometric titrations are common methods used to study the complex formation equilibria in aqueous solutions. nih.govtandfonline.com These studies allow for the determination of the stability constants and the distribution of different complex species as a function of pH.

For 8-hydroxyquinoline and its derivatives, the solution equilibria involve protonation of the ligand and stepwise formation of metal complexes. mcmaster.ca Depending on the pH and the metal-to-ligand ratio, various species such as the free metal ion (M²⁺), the mono-ligand complex (ML⁺), and the bis-ligand complex (ML₂) can coexist in solution. nih.gov In some systems, protonated species like [M(HL)]²⁺ or hydrolyzed species like [M(L)(OH)] can also be significant. tandfonline.com For example, studies on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand with Cu(II) and Fe(III) ions revealed the formation of mono, bis, and even tris complexes. mdpi.com

The speciation diagram for a given metal-ligand system illustrates the percentage of each species present as the pH changes. For instance, in the VO(IV)-8-hydroxyquinoline system, the VO(L) species is dominant at low pH (2.0-2.5), followed by the formation of [VO(L)₂]²⁻ at mid-pH, and a hydrolyzed species [VO(OH)(L)]⁻ at pH above 6.5. tandfonline.com This highlights the complex interplay between protonation and complexation equilibria in solution.

Spectroscopic and Advanced Characterization of 5 Hydroxyquinoline 8 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 5-Hydroxyquinoline-8-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

In a typical ¹H NMR spectrum of this compound, the aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, generally between δ 10.14 and 10.16 ppm. The aromatic protons of the quinoline (B57606) ring system exhibit distinct signals. For instance, in a DMSO-d₆ solvent, the proton at position 6 has been observed as a doublet at approximately 7.26 ppm, while the proton at position 3 appears as a doublet of doublets around 7.78 ppm. mdpi.com The proton at position 7 resonates as a doublet near 8.17 ppm, and the protons at positions 2 and 4 are found further downfield, with the H-2 proton appearing as a doublet of doublets around 8.97 ppm and the H-4 proton as a doublet of doublets near 9.56 ppm. mdpi.com In chloroform-d (B32938) (CDCl₃), the signals shift slightly, with the aldehyde proton at δ 10.16 ppm, and the aromatic protons appearing at δ 9.71 (dd), 8.89 (dd), 8.02 (d), 7.69 (q), and 7.30 (d) ppm. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Chemical Shift (DMSO-d₆) mdpi.com | Chemical Shift (CDCl₃) chemicalbook.com |

|---|---|---|

| CHO | 10.14 (s) | 10.16 (s) |

| H-2 | 8.97 (dd) | 8.89 (dd) |

| H-3 | 7.78 (dd) | 7.69 (q) |

| H-4 | 9.56 (dd) | 9.71 (dd) |

| H-6 | 7.26 (d) | 7.30 (d) |

s = singlet, d = doublet, dd = doublet of doublets, q = quartet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing around 192.2 ppm in DMSO-d₆ and 193.1 ppm in another reported spectrum. mdpi.comchemicalbook.com The carbon atoms of the quinoline ring resonate in the aromatic region (approximately 110-160 ppm). For example, in DMSO-d₆, the carbon signals have been assigned as follows: δ 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, and 159.6 ppm. mdpi.com The signal at δ 159.6 ppm is attributed to the carbon bearing the hydroxyl group (C-8).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Carbon | Chemical Shift (ppm) mdpi.com |

|---|---|

| C=O | 192.2 |

| C-2 | 149.0 |

| C-3 | 122.4 |

| C-4 | 138.0 |

| C-4a | 126.8 |

| C-5 | 124.6 |

| C-6 | 133.0 |

| C-7 | 110.8 |

| C-8 | 159.6 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons around the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard and powerful method for the complete structural elucidation of such molecules. mdpi.comdiva-portal.org

The choice of solvent can significantly influence NMR spectra. Solvents can interact with the solute through various mechanisms, such as hydrogen bonding and dipole-dipole interactions, leading to changes in chemical shifts. uncw.edu

For this compound, the hydroxyl group can form hydrogen bonds with solvents like DMSO-d₆, which can affect the chemical shifts of nearby protons and carbons. rsc.org A comparison of the ¹H and ¹³C NMR data recorded in CDCl₃ and DMSO-d₆ reveals these solvent-induced shifts. mdpi.comchemicalbook.com For example, the chemical shift of the hydroxyl proton itself is highly solvent-dependent and often appears as a broad signal. The differing polarity and hydrogen bonding capabilities of solvents can also influence the conformation of the molecule, which in turn affects the observed chemical shifts. Studies on related quinoline derivatives have shown that concentration-dependent chemical shift changes can occur due to intermolecular interactions like π-π stacking, which are also influenced by the solvent. uncw.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational modes of functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the bonds within the molecule.

The FT-IR spectrum of this compound exhibits several key absorption bands:

O-H Stretching: A broad absorption band is typically observed in the region of 3100-3400 cm⁻¹, which is characteristic of the hydroxyl (-OH) group. The broadness of this peak is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is a prominent feature, typically appearing in the range of 1680-1700 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching vibration of the phenolic hydroxyl group and the O-H in-plane bending vibration are expected in the fingerprint region, typically between 1200 cm⁻¹ and 1400 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3100 - 3400 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 (strong) |

| Quinoline Ring | C=C and C=N Stretch | 1450 - 1650 |

Fluorescence Spectroscopy

Quenching Studies and Photophysical Properties

The photophysical behavior of hydroxyquinoline carbaldehyde derivatives is a subject of significant research, particularly their fluorescence and quenching properties. These characteristics are intrinsically linked to their molecular structure, substituent effects, and environment.

Intrinsic fluorescence and quenching studies are powerful tools to probe the interaction of these molecules with other substances. For instance, derivatives of 8-hydroxy-2-quinoline carbaldehyde have been studied as potential inhibitors for enzymes like M1 aminopeptidase (B13392206) from Leishmania donovani. In such studies, the intrinsic fluorescence of the enzyme, often due to tryptophan residues, is monitored upon binding with the inhibitor. These quenching experiments can reveal binding affinities and mechanisms, demonstrating that the synthesized derivatives can compete with substrates for the enzyme's active site. nih.gov

The photophysical properties of quinoline carbaldehyde derivatives are heavily influenced by intramolecular charge transfer (ICT). mdpi.com The absorption and emission spectra of these compounds are measured in various solvents to understand this phenomenon. For example, studies on 4,6,8-triarylquinoline-3-carbaldehydes show that high-energy absorption bands below 380 nm are attributed to π–π* transitions. mdpi.com The nature of aryl substituents and their position on the quinoline ring can significantly alter the ICT characteristics, leading to shifts in emission wavelengths. mdpi.comresearchgate.net For example, introducing electron-donating groups can increase π-electron delocalization, resulting in enhanced emission maxima. researchgate.net

Fluorescence quenching is also a key feature in dendritic bis(8-hydroxyquinoline) derivatives. Research has shown that the fluorescence lifetime and quenching rate constant can be modulated by the dendritic structure. A more extensive dendritic structure can create a site-isolating effect, which in turn increases the fluorescence lifetime. researchgate.net The solvent environment also plays a critical role, with studies indicating an enhanced site-isolating effect in polar solvents like acetonitrile. researchgate.net

Furthermore, the introduction of different functional groups onto the 8-hydroxyquinoline (B1678124) scaffold allows for the tuning of photophysical properties. Schiff base derivatives of 8-hydroxyquinoline-carbaldehyde have been developed as highly selective and sensitive fluorescent chemosensors for metal ions like Al³⁺. rroij.com The chelation of the metal ion by the ligand leads to a significant change in the fluorescence signal, enabling detection. rroij.com Conversely, some derivatives, such as certain tris-(5-amino-8-hydroxyquinoline)aluminum complexes, exhibit very low emission properties compared to the parent tris(8-hydroxyquinolinato)aluminium (Alq3). rsc.org

Table 1: Photophysical Properties of Selected Quinoline Carbaldehyde Derivatives

| Compound/Derivative Class | Property Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| 4,6,8-Triarylquinoline-3-carbaldehydes | Absorption & Emission Spectra | Absorption bands < 380 nm due to π–π* transitions; substituent-dependent intramolecular charge transfer (ICT). | mdpi.com |

| Dendritic Bis(8-hydroxyquinoline) Derivatives | Fluorescence Quenching & Decay | Increased dendritic generation leads to a higher fluorescence lifetime due to a site-isolating effect. | researchgate.net |

| 8-hydroxyquinoline-carbaldehyde Schiff-base | Fluorescent Chemosensing | Acts as a selective and sensitive sensor for Al³⁺ ions. | rroij.com |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives, providing precise information on molecular weight and structural fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition of newly synthesized compounds. mdpi.com

For 8-hydroxyquinoline-5-carbaldehyde (B1267011), the molecular formula is C₁₀H₇NO₂, corresponding to a molecular weight of 173.17 g/mol . nih.govsigmaaldrich.com HRMS analysis provides an exact mass, which for this compound is calculated to be 173.047678466 Da. nih.gov This level of precision is crucial for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed to analyze volatile derivatives. In a study characterizing various quinolinecarbaldehydes, 8-hydroxyquinoline-5-carbaldehyde was reported to have a retention time (tᵣ) of 6.024 minutes under specific chromatographic conditions. mdpi.com The electron ionization (EI) mass spectrum provides characteristic fragmentation patterns that aid in structure elucidation. mdpi.com For comparison, a methylated derivative, 5-methyl-8-hydroxyquinoline-7-carbaldehyde, showed a retention time of 7.186 minutes. mdpi.com

Table 2: Mass Spectrometry Data for 8-Hydroxyquinoline-5-carbaldehyde

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 173.17 g/mol | nih.govsigmaaldrich.com |

| Exact Mass | 173.047678466 Da | nih.gov |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) analysis provides definitive proof of the solid-state structure of crystalline compounds, offering precise details on bond lengths, bond angles, and intermolecular interactions. While specific XRD data for this compound is not detailed in the provided sources, studies on its derivatives offer significant insight into the structural characteristics of this class of compounds.

For example, the single-crystal X-ray diffraction measurement of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, a dicarbonyl derivative, reveals that it crystallizes in the Pnma space group. mdpi.com The analysis shows that the quinoline ring system is essentially planar. The crystal packing is stabilized by parallel-displaced π-π stacking interactions, with a centroid-centroid distance of 3.544 Å and a shift distance of 1.451 Å. mdpi.com Furthermore, the structure shows that the compound co-crystallizes with chloroform (B151607), forming strong C-O-H···Cl hydrogen bonds. mdpi.com This detailed structural information is vital for understanding the material's properties and for computational modeling.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical properties of this compound and its derivatives are critical for their application in areas such as organic electronics and sensors. Cyclic voltammetry (CV) is a primary technique used to investigate their redox behavior, including oxidation and reduction potentials.

Studies on 8-hydroxyquinoline-5-carbaldehyde have shown a strong correlation between its chemical structure and its redox potentials. mdpi.com The presence and nature of substituents can significantly influence the ease of oxidation and reduction. For instance, research has found that the presence of a methyl group on the quinoline ring facilitates oxidation. mdpi.com In contrast, the reduction potential of methylated compounds was found to be more negative compared to the non-methylated structure. mdpi.com These experimental findings are often supported by computational studies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

The electrochemical properties are also tuned in more complex derivatives. In tris-(5-amino-8-hydroxyquinoline)aluminum complexes, electrochemical studies confirmed that the 5-amino substitution on the hydroxyquinoline ligand is directly correlated with the position of the HOMO energy levels, while the LUMO levels remain largely unaffected. rsc.org This ability to tune the energy levels via chemical modification is crucial for designing materials for specific electronic applications, such as charge transporting layers in organic solar cells. rsc.org

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline-5-carbaldehyde |

| 8-hydroxy-2-quinoline carbaldehyde derivatives |

| 4,6,8-Triarylquinoline-3-carbaldehydes |

| Dendritic bis(8-hydroxyquinoline) derivatives |

| 8-hydroxyquinoline-carbaldehyde Schiff-base |

| Tris-(5-amino-8-hydroxyquinoline)aluminum complexes |

| Tris(8-hydroxyquinolinato)aluminium (Alq3) |

| 5-methyl-8-hydroxyquinoline-7-carbaldehyde |

| 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde |

| 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) |

| 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone |

| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde |

| 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde |

| 8-hydroxyquinoline |

Computational and Theoretical Investigations of 5 Hydroxyquinoline 8 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. wolfram.comrsc.org For 5-Hydroxyquinoline-8-carbaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G'(d,p), are used to determine its fundamental characteristics. rsc.orgnih.gov

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT methods accurately predict bond lengths, bond angles, and dihedral angles. sci-hub.se

Conformational analysis is also crucial, especially concerning the orientation of the carbaldehyde group relative to the quinoline ring. Different conformers may exist due to the rotation around the C-C bond connecting the aldehyde group to the ring. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. For similar molecules, studies have shown that intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the quinoline ring plays a significant role in stabilizing the planar conformation of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Calculated using DFT/B3LYP) Note: This table is illustrative and based on typical values for similar quinoline structures. Specific experimental or calculated data for this compound is not available in the cited sources.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.42 |

| C-N | 1.33 - 1.37 | |

| C-O (hydroxyl) | 1.36 | |

| C=O (aldehyde) | 1.22 | |

| C-H | 1.08 | |

| **Bond Angles (°) ** | C-C-C (in ring) | 118 - 122 |

| C-N-C (in ring) | 117 - 119 | |

| C-C-O (hydroxyl) | 119 - 121 | |

| C-C=O (aldehyde) | 123 - 125 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. sci-hub.seresearchgate.net A smaller gap suggests higher reactivity and a greater ease of electronic excitation. sci-hub.se

For 8-hydroxy-quinoline-5-carbaldehyde, calculations have shown the spatial distribution of these orbitals. nih.gov The HOMO is typically spread over the quinoline ring system, particularly the phenol (B47542) part, indicating its electron-donating nature. In contrast, the LUMO is often localized on the carbaldehyde group and the adjacent part of the ring, highlighting its electron-accepting character. This distribution suggests that the lowest energy electronic transition will involve a charge transfer from the hydroxyphenyl ring to the carbaldehyde moiety.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 |

The charge distribution within the molecule is also a key aspect of its electronic structure. The presence of electronegative oxygen and nitrogen atoms leads to a non-uniform distribution of electron density, which is fundamental to the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by translating the complex molecular wave function into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. This method allows for the quantitative investigation of charge transfer and hyperconjugative interactions within the molecule.

For quinoline derivatives, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring (π* orbitals). These interactions, particularly the n → π* transitions, contribute to the stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. For instance, in related molecules, strong interactions are observed between the lone pair of the hydroxyl oxygen and the π* orbitals of the quinoline ring, which confirms the delocalization of electrons.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the hydroxyl group and the oxygen atom of the carbaldehyde group, as well as the nitrogen atom of the quinoline ring. These sites are therefore the most likely to interact with electrophiles or to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atom of the carbaldehyde group would exhibit a positive potential, making them susceptible to nucleophilic attack or hydrogen bond donation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. sci-hub.se It is widely used to calculate vertical excitation energies, oscillator strengths (which determine the intensity of electronic transitions), and the properties of excited states. sci-hub.se This information is essential for interpreting UV-visible absorption and emission spectra.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions from the ground state to various excited states. The calculations would likely reveal that the lowest energy absorption band corresponds to a π → π* transition with significant intramolecular charge transfer character, moving electron density from the hydroxyl-substituted part of the quinoline ring to the carbaldehyde moiety. The accuracy of TD-DFT results can depend on the choice of the functional and the inclusion of solvent effects.

Table 3: Illustrative TD-DFT Calculated Excitation Properties Note: This table illustrates the type of data obtained from TD-DFT calculations. Specific values for this compound are not available in the cited sources.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.20 | 387 | 0.25 | HOMO -> LUMO |

| S2 | 3.55 | 349 | 0.15 | HOMO-1 -> LUMO |

| S3 | 3.90 | 318 | 0.40 | HOMO -> LUMO+1 |

Solvation Models and Solvent Effects on Electronic Properties

The electronic and photophysical properties of molecules can be significantly influenced by their environment, particularly the solvent. Computational solvation models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is represented as a continuous dielectric medium. nih.gov This model is effective in capturing the bulk electrostatic effects of the solvent on the solute.

For this compound, studies on similar compounds show that increasing the polarity of the solvent generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. This is due to the differential stabilization of the ground and excited states by the polar solvent. The excited state, often having a larger dipole moment due to intramolecular charge transfer, is more stabilized by a polar solvent than the ground state, thus lowering the energy gap for the electronic transition. Solvation models are therefore essential for a direct and meaningful comparison between theoretical predictions and experimental data obtained in solution. nih.gov

Reactivity Indices and Chemical Stability Predictions

Computational analysis, particularly through Density Functional Theory (DFT), is instrumental in predicting the chemical reactivity and stability of this compound. Key parameters derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For derivatives of 8-hydroxyquinoline (B1678124), these calculations have demonstrated a strong correlation between the molecular structure and its electrochemical properties. For instance, the introduction of different substituent groups can significantly alter the electron density distribution and, consequently, the oxidation and reduction potentials. mdpi.com Theoretical studies on related quinoline derivatives have shown that the HOMO-LUMO gap can validate chemical stability and charge transport within the molecule. eurjchem.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline (B194070) | -6.2 | -2.1 | 4.1 | DFT/B3LYP |

| 8-Hydroxy-5-nitroquinoline | -7.0 | -3.2 | 3.8 | DFT/B3LYP |

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar compounds.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and understand weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. This method is based on the electron density (ρ) and its reduced density gradient (RDG). jussieu.fr By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and characterized.

The resulting 3D visualization typically uses a color scale to differentiate the types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds)

Green: Weak, attractive interactions (e.g., van der Waals forces)

Red: Strong, repulsive interactions (e.g., steric clashes) imperial.ac.uk

For molecules like this compound, NCI and RDG analyses can reveal intramolecular hydrogen bonding between the hydroxyl group at position 8 and the carbaldehyde group at position 5, which contributes to the planarity and stability of the molecule. These analyses are crucial for understanding crystal packing, molecular recognition, and the behavior of the compound in different solvent environments. eurjchem.comnih.gov

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical method used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonding and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values signify delocalized electrons.

In the context of this compound, ELF analysis can confirm the nature of the covalent bonds within the quinoline ring system and the carbaldehyde group. It can also highlight the localization of the lone pair electrons on the nitrogen and oxygen atoms, which are key sites for coordination with metal ions and for participating in hydrogen bonding. These studies provide fundamental insights into the electronic structure that governs the molecule's chemical behavior. eurjchem.com

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and explaining observed selectivity. For instance, in the synthesis of quinoline carbaldehydes, computational studies can explain the preferential positions of formylation. mdpi.com The formylation of 8-hydroxyquinoline to produce this compound is a reaction where theoretical calculations can model the reaction pathway, identify transition states, and calculate activation energies for different possible products.

These computational models can consider factors such as the electronic effects of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution, and steric hindrance. By comparing the calculated energy profiles for formylation at different positions (e.g., C5 vs. C7), researchers can predict and rationalize the observed regioselectivity of the reaction. mdpi.com This predictive capability is invaluable for optimizing synthetic routes and designing new reactions.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. Computational methods are essential for predicting these properties, which are important for applications in optoelectronics and photonics.

The key NLO parameters, including the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), can be calculated using quantum chemical methods. These calculations typically involve determining the molecular dipole moment (μ) and polarizability (α) under an applied electric field. A large hyperpolarizability value indicates a strong NLO response. For related 8-hydroxyquinoline derivatives, computational studies have predicted significant NLO behavior, suggesting their potential for development as NLO materials. researchgate.net The presence of both an electron-donating group (hydroxyl) and an electron-withdrawing group (carbaldehyde) on the quinoline scaffold can enhance the intramolecular charge transfer and thus the NLO properties.

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) | Method |

|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | 2.5 | 120 | 550 | DFT |

| 8-Hydroxy-5-nitroquinoline | 5.8 | 145 | 1200 | DFT |

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar compounds.

Advanced Applications and Research Directions

Development of Chemosensors and Fluorescent Probes

Derivatives of 8-hydroxyquinoline (B1678124) are widely employed in the design of chemosensors and fluorescent probes for detecting metal ions. rroij.comnih.gov The parent 8-HQ molecule is typically weakly fluorescent in most media due to an ultrashort excited-state lifetime. rsc.org However, upon complexation with metal ions, many of its derivatives exhibit significantly enhanced fluorescence, a phenomenon that is harnessed for detection. rsc.org

The selective detection of various metal ions by sensors derived from 5-Hydroxyquinoline-8-carbaldehyde and related 8-HQ structures is governed by several key photophysical mechanisms. The primary mechanism is often the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In the unbound state, an intramolecular hydrogen bond allows for a proton to transfer from the hydroxyl donor to the nitrogen acceptor upon photoexcitation, a process that provides a non-radiative decay pathway, thus quenching fluorescence. ou.ac.lknih.gov When the sensor binds to a metal ion, the hydroxyl proton is displaced, blocking the ESIPT process and causing a "turn-on" of fluorescence. ou.ac.lknih.govacs.org

Other operative mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): The binding of the metal ion to the quinoline (B57606) derivative restricts the molecule's vibrational and rotational freedom, reducing non-radiative energy loss and leading to a significant increase in fluorescence quantum yield. rsc.org

Photoinduced Electron Transfer (PET): In some sensor designs, a fluorescent signaling unit is quenched by an electron-donating receptor. Metal ion binding to the receptor lowers its electron-donating ability, thus inhibiting the PET process and restoring fluorescence. rsc.orgresearchgate.net

Colorimetric Changes: In certain cases, the complexation with a metal ion results in a distinct and visible color change, allowing for colorimetric detection. ou.ac.lk

The application of these mechanisms enables high selectivity for various metal ions:

Aluminum (Al³⁺): Schiff base derivatives of 8-hydroxyquinoline-5-carbaldehyde (B1267011) have been developed as highly selective and sensitive fluorescent sensors for Al³⁺ in weakly acidic aqueous solutions. rroij.com The strong emission of the aluminum-8-HQ complex is well-documented and forms the basis for its detection. rsc.org Turn-on fluorescent probes for Al³⁺ operate through a combination of CHEF and restricted PET effects, achieving detection limits in the nanomolar range. rsc.org

Magnesium (Mg²⁺): A hydrazone derivative, 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1′-acetyl)hydrazone, was synthesized and demonstrated high sensitivity and selectivity for Mg²⁺. researchgate.net The fluorescence intensity of this probe increased 65-fold in the presence of Mg²⁺, with a low detection limit of 2.4 parts per billion (ppb) in acetonitrile. researchgate.net

Zinc (Zn²⁺): Sensors based on 8-hydroxyquinoline derivatives can selectively identify Zn²⁺ through the inhibition of the ESIPT process, leading to a significant fluorescence enhancement. nih.gov Derivatives of 8-aminoquinoline (B160924) are also common fluorogenic chelators for Zn²⁺ ions. semanticscholar.org

Iron (Fe³⁺/Fe²⁺): A derivative of 8-HQ, 5-chloromethyl-8-hydroxyquinoline, was developed as a colorimetric sensor for Fe(II) ions. ou.ac.lk This sensor exhibited a distinct color change from yellow to green upon binding with Fe(II), a change not observed with other metal ions like Al³⁺ or Zn²⁺. ou.ac.lk The chelating ability of related compounds like 5-amino-8-hydroxyquinoline with Fe³⁺ has also been explored in functional materials. nih.gov

Mercury (Hg²⁺): For the detection of highly toxic Hg²⁺ ions, hybrid probes have been designed. One such probe incorporates an 8-hydroxyquinoline moiety onto a rhodamine platform. nih.govrsc.org In its native state, the rhodamine exists in a non-fluorescent, ring-closed spirolactam form. nih.gov The selective binding of Hg²⁺ triggers a ring-opening transformation, resulting in a dramatic, 550-fold fluorescence enhancement and a low detection limit of 96.7 nM. nih.govrsc.org

Table 1: Research Findings on Metal Ion Detection using 8-Hydroxyquinoline Derivatives

| Target Ion | Derivative Type | Detection Mechanism | Key Finding | Detection Limit | Source(s) |

|---|---|---|---|---|---|

| Al³⁺ | Schiff Base | CHEF, restricted PET | High selectivity and turn-on fluorescence. | 7.0 nM | rsc.org, rroij.com |

| Mg²⁺ | Hydrazone | Fluorescence Enhancement | 65-fold increase in fluorescence intensity. | 2.4 ppb | researchgate.net |

| Zn²⁺ | Schiff Base | ESIPT Inhibition | Significant fluorescence enhancement. | Not Specified | nih.gov, acs.org |

| Fe²⁺ | Chloromethyl | Colorimetric Change | Color changes from yellow to green. | 0.04 ppm | ou.ac.lk |

| Hg²⁺ | Rhodamine Conjugate | Spirolactam Ring Opening | 550-fold fluorescence enhancement. | 96.7 nM | nih.gov, rsc.org |

The development of superior chemosensors based on the 8-hydroxyquinoline framework relies on strategic molecular design. Key principles include:

Scaffold Modification: Introducing various functional groups at different positions on the 8-HQ ring is a primary strategy to tune the sensor's binding affinity and selectivity for specific metal ions. ou.ac.lksemanticscholar.org

Harnessing Photophysical Processes: The deliberate design of molecules that leverage mechanisms like ESIPT, PET, and CHEF is crucial for creating "turn-on" or "turn-off" fluorescent probes with high signal-to-noise ratios. nih.govrsc.org

Aggregation-Induced Emission (AIE): A more advanced principle involves designing sensors where the formation of the metal-ligand complex induces aggregation. nih.gov In AIE-based sensors, the ligand might be weakly fluorescent when dissolved but becomes highly emissive upon aggregation, a process that restricts intramolecular rotations. nih.govacs.org This AIE property is particularly advantageous for detection in aqueous media. nih.gov

Hybrid Systems: Combining the 8-HQ recognition unit with other molecular platforms, such as rhodamine for Hg²⁺ detection, creates highly specific sensors by leveraging the unique properties of both components. nih.gov

Improving Solubility and Biocompatibility: For biological applications, functional groups like carboxamides can be introduced to the 8-HQ molecule to improve water solubility and cell membrane permeability. semanticscholar.org

The chelating properties of 8-hydroxyquinoline and its derivatives make them valuable in various analytical and separation techniques. rroij.com

Quantitative Detection: As fluorescent probes, these compounds enable the highly sensitive and quantitative detection of metal ions, with detection limits often reaching nanomolar (nM) or parts-per-billion (ppb) levels. rsc.orgresearchgate.net

Real-Sample Analysis: The robustness of these sensors has been demonstrated in practical applications, such as quantifying Al³⁺ in real-world samples including soil extracts and commercial antacid (Digene) tablets. rroij.comrsc.org

Rapid Testing: For ease of use in the field, probes have been successfully applied to low-cost filter paper strips for the rapid visual detection of metal ions. rsc.org

Bioimaging: A significant application is in live-cell imaging, where these fluorescent probes can be used to visualize and detect the presence of intracellular metal ions like Al³⁺ and Hg²⁺ with no or low cytotoxicity. rsc.orgnih.gov

Separation Techniques: Beyond detection, the strong chelating ability of the 8-hydroxyquinoline ligand is utilized in classical analytical methods, including the separation and gravimetric analysis of metal ions. rroij.comnih.gov

Applications in Materials Science

The unique electronic and luminescent properties of 8-hydroxyquinoline derivatives and their metal complexes make them important components in the field of materials science, particularly for optoelectronic applications. nih.gov

Derivatives of 8-hydroxyquinoline are well-established materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). ou.ac.lknih.gov The most famous example is the aluminum complex of 8-hydroxyquinoline (Alq₃), which is a benchmark material in OLED technology. These compounds are particularly valued for their role as:

Electron Carriers: The quinoline structure can function as an efficient electron transport layer in OLED devices. nih.gov

Emissive Materials: Metal complexes of 8-HQ derivatives, especially with aluminum, are highly fluorescent and can serve as the emissive layer in an OLED, responsible for generating light. nih.govrsc.org The chelation to the metal ion provides the structural rigidity and electronic properties necessary for efficient electroluminescence.

The utility of this compound and its derivatives extends to the broader category of optoelectronic materials. nih.gov Their ability to form stable, fluorescent complexes with various metals makes them versatile components for materials that interact with light. rsc.org The tunable nature of their fluorescence through molecular modification allows for the creation of materials with specific optical properties, which is essential for developing new sensors, light-emitting devices, and other advanced optoelectronic systems.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (8-HQ) |

| 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1′-acetyl)hydrazone |

| 2-(((4-(1, 2, 2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol |

| 5-chloromethyl-8-hydroxyquinoline |

| 5-amino-8-hydroxyquinoline |

| Aluminum tris(8-hydroxyquinoline) (Alq₃) |

| Rhodamine B |

| 4-(1,2,2-Triphenylethenyl)benzenamine |

Catalytic Applications of this compound Derivatives

The versatility of the this compound framework allows for its incorporation into various catalytic systems, from homogeneous organic catalysis to complex heterogeneous structures like Metal-Organic Frameworks (MOFs) and coordination polymers.

Organic Catalysis

Schiff base derivatives of this compound and its related structures have shown potential in organic catalysis. These derivatives, formed by the condensation of the aldehyde group with various amines, can act as ligands for metal catalysts. For instance, coordination polymers involving 8-hydroxyquinoline derivatives have been utilized as catalysts in Knoevenagel condensation reactions. One study reported the use of a 1D zinc(II) selone coordination polymer to catalyze the reaction between 8-hydroxyquinoline-2-carbaldehyde and ethyl-2-cyanoacetate, achieving a high yield of the corresponding acrylate (B77674) derivative. researchgate.net While this example involves a different isomer, it highlights the potential of the 8-hydroxyquinoline scaffold in facilitating such carbon-carbon bond-forming reactions. The catalytic activity is often attributed to the ability of the coordinated metal center to act as a Lewis acid, activating the reactants.

Biological Activity and Molecular Mechanisms (In Vitro Studies)

The biological activities of this compound and its derivatives are largely attributed to their ability to interact with metal ions and biomolecules, leading to the modulation of various cellular processes.

Mechanisms of Metal Ion Chelation in Biological Systems

The 8-hydroxyquinoline scaffold is a well-known metal ion chelator, and this property is central to the biological activity of its derivatives. nih.govdovepress.comrroij.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with various metal ions. This chelation can impact biological systems in several ways: by sequestering essential metal ions, thereby disrupting the function of metalloenzymes; by transporting metal ions across cell membranes, altering their intracellular concentration; or by forming metal complexes that are themselves biologically active. nih.govdovepress.com

In vitro studies on 8-hydroxyquinoline derivatives have demonstrated their ability to form stable complexes with biologically relevant metal ions such as Cu(II), Zn(II), and Fe(III). nih.govscirp.orgmdpi.com For example, a study on a 5-nitro-8-hydroxyquinoline-proline hybrid compound investigated its complex formation with these essential metal ions, revealing the formation of mono, bis, and even tris complexes with varying stoichiometries and coordination modes. mdpi.com The stability and speciation of these complexes are pH-dependent, which is a crucial factor in a biological context. The metal binding affinity of such ligands can be potent enough to modulate the activity of metalloproteins without necessarily stripping the metal ions completely from their active sites. nih.govdovepress.com The formation of these metal complexes is often accompanied by changes in spectroscopic properties, such as fluorescence, which can be exploited for sensing applications. researchgate.net

| Derivative | Metal Ion(s) | Key Findings from In Vitro Studies | Reference |

|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | Formation of mono, bis, and tris complexes with pH-dependent speciation. Metal binding affinity at pH 7.4: Cu(II) > Zn(II) > Fe(II) > Fe(III). | mdpi.com |

| 8-Hydroxyquinoline | Cu(II), Co(II), Ni(II) | Formation of 1:2 (metal:ligand) complexes. The complexes exhibit significant antimicrobial activity. | scirp.org |

| 8-Hydroxyquinoline Schiff bases | Cu(II), Zn(II) | Formation of stable complexes that can modulate copper-mediated Aβ peptide aggregation. | nih.gov |

| 5-Amino-8-hydroxyquinoline | Cu(II), Fe(III) | Complex formation leads to enhanced antibacterial, antifungal, and anticancer activities compared to the free ligand. | nih.gov |

Enzyme Inhibition Studies (e.g., 2OG-dependent enzymes, HIV-1 integrase, MMPs)

The metal-chelating ability of the 8-hydroxyquinoline scaffold makes its derivatives promising candidates for the inhibition of metalloenzymes.

2OG-dependent enzymes: A study on 5-carboxy-8-hydroxyquinoline, a close structural analog of this compound, identified it as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govrsc.orgnih.gov This compound, known as IOX1, was shown to inhibit a wide range of these enzymes, including transcription factor hydroxylases and histone demethylases. nih.govrsc.org Crystallographic studies revealed that IOX1 can cause the translocation of the active site iron atom, a rare mechanism of inhibition. nih.gov This suggests that derivatives of this compound could also function as inhibitors of this important class of enzymes.

HIV-1 integrase: The 8-hydroxyquinoline core is a recognized scaffold in the design of HIV-1 integrase inhibitors. nih.gov This enzyme, which is essential for viral replication, contains a metal ion in its active site. Inhibitors based on the 8-hydroxyquinoline structure can chelate this metal ion, thereby blocking the enzyme's function. Various modifications to the 8-hydroxyquinoline ring, including the introduction of different substituents, have been explored to optimize the inhibitory activity and pharmacokinetic properties of these compounds. nih.govnih.gov

Matrix Metalloproteinases (MMPs): Derivatives of 8-hydroxyquinoline have been designed and synthesized as inhibitors of matrix metalloproteinases, particularly MMP-2 and MMP-9, which are zinc-dependent enzymes involved in cancer progression. nih.govnih.gov A study on a series of 8-hydroxyquinoline derivatives demonstrated that some compounds exhibited inhibitory activities against MMP-2 and MMP-9 at the submicromolar level. nih.gov The most active compounds also showed potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in cancer cell lines. nih.gov Molecular docking studies indicated that these inhibitors bind favorably to the active sites of MMP-2 and MMP-9, likely through chelation of the catalytic zinc ion. nih.gov The mechanism of MMP inhibition by some peptide-based chelators has been shown to involve the abstraction of the zinc ion from the enzyme's active site. nih.gov

| Enzyme Target | 8-Hydroxyquinoline Derivative | Key In Vitro Findings | Reference |

|---|---|---|---|

| 2OG-dependent oxygenases | 5-carboxy-8-hydroxyquinoline (IOX1) | Broad-spectrum inhibitor; causes translocation of the active site iron. | nih.govrsc.orgnih.gov |

| HIV-1 Integrase | Various 8-hydroxyquinoline derivatives | Acts as a metal-chelating inhibitor of the viral enzyme. | nih.govnih.gov |

| MMPs (MMP-2, MMP-9) | Substituted 8-hydroxyquinoline derivatives | Inhibition at submicromolar concentrations; anti-proliferative and anti-invasive effects. | nih.gov |

| Substituted 8-hydroxyquinoline derivatives | Substituents at C-7 showed better inhibition of MMP-2 and MMP-9 than those at C-5. | nih.gov |

DNA and Biomolecule Interaction Studies

Derivatives of 8-hydroxyquinoline have been investigated for their ability to interact with DNA and other biomolecules. These interactions can lead to various biological effects, including anticancer activity.

In vitro studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their transition metal complexes have shown that they can bind to plasmid DNA and calf thymus DNA. nih.gov The binding mode is proposed to be intercalation, where the planar quinoline ring inserts between the base pairs of the DNA double helix. nih.gov The metal complexes of these derivatives generally exhibit stronger DNA binding affinity than the free ligands. nih.gov Gel electrophoresis experiments have demonstrated that as the concentration of the metal complex increases, the mobility of the DNA bands decreases, indicating a stronger interaction. nih.gov It has also been reported that derivatives of 8-hydroxyquinoline can inhibit DNA synthesis at the micromolar level. materialsciencejournal.org These findings suggest that this compound and its derivatives could potentially serve as DNA-targeting agents.

In Vitro Antimicrobial Activity (Bacterial, Fungal, Viral)

Derivatives of this compound are part of the broader 8-hydroxyquinoline class of compounds, which exhibit a wide spectrum of antimicrobial activities. researchgate.net Their ability to chelate metal ions is a primary mechanism behind these properties, disrupting essential microbial processes.